3-Benzyl-5-chloro-1,2,4-thiadiazole
Overview
Description
3-Benzyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the CAS Number: 99067-57-9 and a molecular weight of 210.69 . Its IUPAC name is 3-benzyl-5-chloro-1,2,4-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 3-Benzyl-5-chloro-1,2,4-thiadiazole is represented by the linear formula C9H7ClN2S . The InChI code for this compound is 1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 210.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
3-Benzyl-5-chloro-1,2,4-thiadiazole
is a chemical compound with the molecular formula C9H7ClN2S . It’s often used in the field of synthetic organic chemistry .
- Field : Medicinal Chemistry
- Application : These compounds have been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- Method : The specific methods of application or experimental procedures would depend on the specific activity being targeted. For example, for anticancer activity, these compounds might be tested in vitro against cancer cell lines .
- Results : The results would also depend on the specific activity being targeted. For example, for anticancer activity, the effectiveness of the compound might be measured in terms of its ability to inhibit the growth of cancer cells .
- Field : Therapeutics
- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
- Method : These compounds are typically synthesized in a laboratory and then tested for their therapeutic effects in preclinical (laboratory) and clinical (human) trials .
- Results : The results of these trials would determine the effectiveness of the compound in treating the targeted condition .
1,2,4-benzothiadiazine-1,1-dioxide Derivatives
1,2,4-Triazole Derivatives
- Field : Pharmacology
- Application : Thiadiazole derivatives have been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer .
- Method : The specific methods of application or experimental procedures would depend on the specific activity being targeted. For example, for anticancer activity, these compounds might be tested in vitro against cancer cell lines .
- Results : The results would also depend on the specific activity being targeted. For example, for anticancer activity, the effectiveness of the compound might be measured in terms of its ability to inhibit the growth of cancer cells .
- Field : Biomedical Engineering
- Application : 1,3,4-thiadiazole modified chitosan has been synthesized and used to form film dressings. These films have shown antimicrobial activity against pathogenic bacteria and unicellular fungi .
- Method : The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings .
- Results : The evaluation of film dressings showed that the formed films had transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .
Thiadiazole Derivatives as Anticancer Agents
1,3,4-Thiadiazole Modified Chitosan
Safety And Hazards
3-Benzyl-5-chloro-1,2,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
3-benzyl-5-chloro-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFKQSEHPLELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-chloro-1,2,4-thiadiazole |
Synthesis routes and methods
Procedure details
Citations
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